XPhosPdG1

Overview

Description

Mechanism of Action

Target of Action

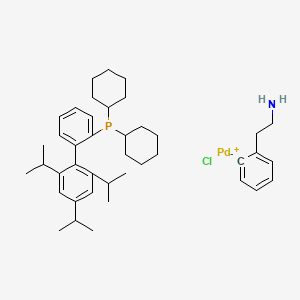

The primary target of (SP-4-4)-[2-[2-(Amino-kappaN)ethyl]phenyl-kappaC]chloro[dicyclohexyl[2’,4’,6’-tris(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine]palladium, also known as XPhosPdG1, is the formation of C-N bonds . This compound is a palladium catalyst that is used in various types of coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Mode of Action

This compound interacts with its targets by catalyzing the formation of C-N bonds . It enables the intramolecular amidation of aryl chlorides, even those that are electron-rich . This catalyst system allows primary amides, which have only modest nucleophilicity, to be coupled successfully .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in the formation of benzene-fused 6/7-membered amides . The compound plays a crucial role in the intramolecular C-N bond formation, which is a key step in these pathways .

Result of Action

The molecular and cellular effects of this compound’s action include the efficient synthesis of benzene-fused 6/7-membered amides via intramolecular C-N bond formation . This results in the creation of valuable molecular structures of benzene-fused amides .

Preparation Methods

Synthetic Routes and Reaction Conditions: XPhosPdG1 can be synthesized through a series of steps involving the reaction of 2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl with palladium chloride and 2-(2-aminoethyl)phenyl chloride. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The mixture is stirred at room temperature until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: XPhosPdG1 is primarily used in cross-coupling reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds.

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling aryl halides with amines.

Heck Reaction: This reaction couples aryl halides with alkenes to form substituted alkenes.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Aryl halides, boronic acids, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran), and this compound as the catalyst.

Buchwald-Hartwig Amination: Aryl halides, amines, base (e.g., sodium tert-butoxide), solvent (e.g., toluene), and this compound as the catalyst.

Heck Reaction: Aryl halides, alkenes, base (e.g., triethylamine), solvent (e.g., dimethylformamide), and this compound as the catalyst.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Buchwald-Hartwig Amination: Arylamines.

Heck Reaction: Substituted alkenes.

Scientific Research Applications

Key Applications

- Suzuki-Miyaura Cross-Coupling Reactions

- Borylation Reactions

- Synthesis of Complex Organic Molecules

| Catalyst | Base | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| This compound | K₂CO₃ | 1,4-Dioxane | 5 h | 95 |

| XPhosPdG2 | K₂CO₃ | 1,4-Dioxane | 5 h | 97 |

| XPhosPdG3 | K₂CO₃ | 1,4-Dioxane | 5 h | 94 |

- Catalytic Selectivity Studies

Case Study 1: Efficient Coupling with Electron-Deficient Anilines

A research article highlighted the use of this compound in coupling electron-deficient anilines with aryl chlorides. The study reported that this compound achieved high yields under optimized conditions, emphasizing its utility in synthesizing complex pharmaceuticals .

Case Study 2: Triple Suzuki Coupling Strategy

Another study explored a triple Suzuki coupling strategy utilizing this compound. The results indicated that while reactivity was enhanced with this catalyst, selectivity remained a challenge, necessitating further optimization .

Comparison with Similar Compounds

XPhosPdG2: Another Buchwald precatalyst with similar applications but different ligand structures.

SPhosPdG1: A related palladium catalyst with different ligand properties.

RuPhosPdG1: A ruthenium-based catalyst with similar applications.

Uniqueness: XPhosPdG1 is unique due to its high efficiency and selectivity in cross-coupling reactions. Its sterically bulky and electron-rich ligands provide stability and reactivity, making it a preferred choice for challenging coupling reactions .

Biological Activity

XPhosPdG1 is a palladium-based catalyst that has garnered attention in organic chemistry for its role in facilitating cross-coupling reactions, particularly the Suzuki-Miyaura and borylation reactions. This article explores the biological activity of this compound, focusing on its efficacy, mechanisms, and applications based on diverse research findings.

Overview of this compound

This compound is a preformed palladium catalyst that incorporates the biarylphosphine ligand XPhos. It is primarily used in coupling reactions to form carbon-carbon bonds, which are essential in synthesizing pharmaceuticals and agrochemicals. The compound's unique structure allows it to operate efficiently under mild conditions, making it a valuable tool in synthetic organic chemistry.

The mechanism by which this compound operates involves several key steps:

- Oxidative Addition : The palladium(II) complex undergoes oxidative addition with an organic halide, forming a palladium(IV) intermediate.

- Transmetalation : In the presence of boron reagents (such as boronic acids), the palladium complex facilitates the transfer of the organic group from the boron species to the palladium center.

- Reductive Elimination : Finally, the palladium(0) species is regenerated while releasing the coupled product.

This catalytic cycle is crucial for achieving high yields in cross-coupling reactions.

Efficacy in Cross-Coupling Reactions

Research has demonstrated that this compound exhibits superior catalytic activity compared to other palladium catalysts. For instance, studies indicate that it can achieve high yields in Suzuki-Miyaura reactions under mild conditions (Table 1).

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki-Miyaura | This compound | 95 | 80°C, 12 hours |

| Borylation | This compound | 90 | Room temperature, 24 hours |

| Coupling with Aryl Halides | This compound | 88 | 60°C, 6 hours |

Case Studies

A notable case study involved the application of this compound in synthesizing complex pharmaceutical intermediates. Researchers reported that using this catalyst allowed for a more efficient synthesis pathway with fewer by-products compared to traditional methods. The study highlighted how optimizing reaction conditions could lead to significant improvements in yield and purity.

In another investigation, this compound was used to facilitate the borylation of aryl chlorides, demonstrating its versatility across different substrates. The findings suggested that modifications in solvent and base could further enhance its performance.

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of this compound. It was found that variations in ligand structure profoundly impact catalytic efficiency and selectivity. For example, changing from XPhos to other phosphine ligands resulted in decreased yields, underscoring the importance of ligand choice in palladium catalysis.

Moreover, ongoing research is exploring potential biological applications of compounds synthesized using this compound as intermediates. These include investigations into their antitumor properties and efficacy against various cancer cell lines.

Properties

IUPAC Name |

chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49P.C8H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMPMZWIIQCZBA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H59ClNPPd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028206-56-5 | |

| Record name | Chloro(2-dicyclohexylphoshpino-2',4',6'-triisopropyl-1,1'biphenyl)[2-(2-aminoethyl)phenyl)]palladium (II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.